molecular formula C22H23N3O4S B5056317 2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide

2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5056317
M. Wt: 425.5 g/mol
InChI Key: MJQJLBJUJOCKJD-UHFFFAOYSA-N
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Description

The compound “2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities . These compounds have shown promise as potential therapeutic candidates .


Molecular Structure Analysis

The molecular structure of “2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide” is likely to be complex, given its derivation from phenoxy acetamide. The structure is likely to feature functional groups that contribute to its biological effects .

Future Directions

The future directions for research on “2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide” and similar compounds could involve designing and developing new pharmaceutical compounds. This could be achieved either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . From a biological and industrial point of view, this could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-[4-[(3,4-dimethylphenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16-6-7-18(13-17(16)2)25-30(27,28)21-10-8-20(9-11-21)29-15-22(26)24-14-19-5-3-4-12-23-19/h3-13,25H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQJLBJUJOCKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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